(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine
Description
(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine is a compound that belongs to the thiazole family. Thiazoles are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals. This compound, in particular, has been studied for its potential antibacterial properties .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-7-8(11)3-2-4-9(7)13-10-12-5-6-14-10/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIYCALCWUWLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368600 | |
| Record name | N-(3-Chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36318-59-9 | |
| Record name | N-(3-Chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific precursors used in this synthesis are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .
Chemical Reactions Analysis
(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promising results in several biological applications:
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine. The thiazole ring structure is known to enhance activity against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting that this compound may also exhibit similar properties .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities. Thiazole derivatives are recognized for their efficacy against bacterial and fungal pathogens. In vitro studies have shown that related compounds possess potent activity against strains such as Staphylococcus aureus and Candida albicans, indicating that this compound could be effective in treating infections caused by these organisms .
Agrochemical Applications
Thiazole derivatives are also explored for their potential as agrochemicals. The compound's ability to act as a herbicide or fungicide can be attributed to its structural features that interact with biological targets in plants and fungi. Research has indicated that thiazole-based compounds can inhibit key enzymes involved in plant growth or pathogen proliferation, making them suitable candidates for agricultural applications .
Material Science Applications
In material science, this compound can be utilized in the development of new polymers or coatings due to its chemical stability and reactivity. Its incorporation into polymer matrices may enhance the mechanical properties or provide antimicrobial surfaces for medical devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine involves its interaction with bacterial cell walls, leading to disruption and eventual cell death. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards bacterial cells .
Comparison with Similar Compounds
Similar compounds include:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antibacterial properties but has a different substitution pattern on the thiazole ring.
Tolfenamic acid: Although structurally different, it shares the 3-chloro-2-methylphenyl group and is used as an anti-inflammatory drug
(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity.
Biological Activity
(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine, with the CAS number 36318-59-9, is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, synthesis methods, and relevant research findings.
- Molecular Formula : C10H11ClN2S
- Molecular Weight : 226.73 g/mol
- IUPAC Name : N-(3-chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Synthesis Methods
The synthesis of this compound typically involves the Hantzsch thiazole synthesis. This method includes:
- Reactants : A substituted thiourea and α-halo ketones.
- Solvent : Commonly ethanol is used as a solvent.
- Reactions : The compound can undergo various reactions such as oxidation, reduction, nucleophilic substitution, and coupling reactions.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Notably:
- Staphylococcus aureus : This compound has shown promising results with minimal inhibitory concentrations (MIC) indicating effectiveness against this Gram-positive bacterium.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.25 |
| Escherichia coli | 8 |
| Acinetobacter baumannii | ≤0.25 |
These results suggest that the compound has potential as an antimicrobial agent in pharmaceutical applications .
Research Findings
-
Case Studies :
- In a study evaluating the antibacterial activity of various thiazole derivatives, this compound demonstrated comparable effectiveness to established antibiotics like ciprofloxacin .
- Another study reported that derivatives of similar thiazole compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action :
Comparative Analysis
To understand how this compound stacks up against similar compounds, a comparison table is provided below.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Thiazole derivative | Antibacterial |
| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazole derivative | Antibacterial |
| Tolfenamic acid | Non-thiazole derivative | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted phenylhydrazines with thiazolidinone precursors under acidic conditions (e.g., concentrated H₂SO₄ or POCl₃). For example, cyclization of 3-chloro-2-methylphenyl isothiocyanate with 4,5-dihydrothiazol-2-amine intermediates in the presence of iodine/KI yields the target compound. Intermediates are characterized using FT-IR (to confirm C=S or C=O stretches) and LC-MS for molecular weight validation .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and torsional strain in the thiazole ring (e.g., C–S–C angles ~92–95°) and confirms chloro-methyl substitution on the phenyl ring .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for the 3-chloro-2-methylphenyl group) and dihydrothiazole NH (δ 3.2–3.8 ppm). Coupling constants (e.g., J = 8–10 Hz) differentiate cis/trans conformers .
- HRMS : Validates molecular formula (C₁₁H₁₂ClN₂S) with <2 ppm mass error .
Q. What in vitro assays are typically used to screen its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/− bacteria).
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- SAR Studies : Modifications at the thiazole 2-position (e.g., replacing NH with N-alkyl groups) are tested to enhance bioavailability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?
- Methodological Answer : Contradictions arise from dynamic rotational isomerism in the dihydrothiazole ring. Strategies include:
- VT-NMR : Variable-temperature NMR (e.g., 298–343 K) to observe coalescence of NH proton signals, indicating energy barriers for ring inversion .
- DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-311++G** level) to identify dominant conformers .
Q. What computational approaches predict binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinase targets). The chloro-methyl group shows hydrophobic contacts in active sites.
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. RMSD plots >3 Å suggest poor target engagement .
Q. How can reaction yields be optimized using Design of Experiments (DOE)?
- Methodological Answer :
- Factors : Temperature (60–120°C), solvent (DMF vs. ethanol), and catalyst loading (0.1–1 eq KI).
- Response Surface Methodology (RSM) : Central composite design identifies optimal conditions (e.g., 90°C in DMF with 0.5 eq KI), improving yields from 45% to 78% .
Q. What protocols assess environmental fate and ecotoxicity of this compound?
- Methodological Answer :
- Biodegradation : OECD 301F test to measure % mineralization over 28 days.
- Aquatic Toxicity : Daphnia magna acute toxicity (48-h LC₅₀). Structural analogs show EC₅₀ values >100 mg/L, suggesting low hazard .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies (e.g., Forest plots). Variability may stem from assay conditions (e.g., serum concentration in cell culture).
- Counter-Screen : Test against unrelated targets (e.g., CYP450 enzymes) to rule out nonspecific inhibition .
Theoretical Framework Integration
Q. How does the compound’s electronic structure influence its reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
